molecular formula C20H25ClN4O3 B11201758 N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B11201758
M. Wt: 404.9 g/mol
InChI Key: ZTLCPQRUESFKAJ-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chloro-substituted methoxyphenyl group, a methylpiperidinyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 5-chloro-2-methoxyphenol, is reacted with an appropriate acylating agent to form the methoxyphenyl intermediate.

    Pyrimidinyl Group Introduction: The intermediate is then reacted with a pyrimidine derivative under specific conditions to introduce the pyrimidinyl group.

    Piperidinyl Group Addition:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H25ClN4O3

Molecular Weight

404.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide

InChI

InChI=1S/C20H25ClN4O3/c1-13-6-8-25(9-7-13)20-22-14(2)10-19(24-20)28-12-18(26)23-16-11-15(21)4-5-17(16)27-3/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26)

InChI Key

ZTLCPQRUESFKAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC)C

Origin of Product

United States

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